4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride

Antibacterial MSBA Inhibition Structure-Activity Relationship

Scaffold-specific electrophile for sulfonamide conjugation. The 2-sulfonyl chloride on a saturated tetrahydrobenzothiophene core solves metabolic lability seen with unsaturated analogs, enabling systematic SAR of oral kinase inhibitors. Procurement-ready with reliable global supply. - Orthogonal handle: 2-sulfonyl chloride enables sub-micromolar MIC MSBA inhibitors vs. multidrug-resistant E. coli & Salmonella. - Balanced LogP 3.2 and saturated ring reduce cytotoxicity vs. 3-position isomers. - White to pale yellow crystalline solid, 95% purity, moisture-sensitive-shipped under nitrogen per UN3096/IATA/IMO Class 8.

Molecular Formula C8H9ClO2S2
Molecular Weight 236.7 g/mol
CAS No. 128852-17-5
Cat. No. B1316721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride
CAS128852-17-5
Molecular FormulaC8H9ClO2S2
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)S(=O)(=O)Cl
InChIInChI=1S/C8H9ClO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2
InChIKeyUUBSHLWNADKCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride: Chemical Properties & Procurement


4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride (CAS 128852-17-5) is a heterocyclic sulfonyl chloride derivative with the molecular formula C8H9ClO2S2 and a molecular weight of 236.74 g/mol . It features a saturated tetrahydrobenzothiophene core fused to a sulfonyl chloride group at the 2-position, exhibiting a melting point of 64-66 °C and a calculated LogP of 3.2, indicating moderate lipophilicity . This compound is commercially available as a white to pale yellow crystalline solid with a typical purity specification of 95%, and is classified under UN3096 (Corrosive, Dangerous when Wet) for transport .

Why 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride Cannot Be Replaced


The 2-sulfonyl chloride substitution pattern on the saturated tetrahydrobenzothiophene scaffold confers distinct reactivity and biological profile characteristics that are not shared by positional isomers or unsaturated analogs. While benzo[b]thiophene-2-sulfonyl chloride (CAS 90001-64-2) lacks the saturated tetrahydro ring, and 4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonyl chloride (CAS 2229407-89-8) differs in sulfonyl chloride position, the 2-substituted saturated analog serves as a specific building block in medicinal chemistry programs targeting MSBA and other enzymes [1][2]. Substituent position on the benzothiophene ring significantly influences reactivity and applications, and the saturated ring system contributes to improved metabolic stability [2].

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride: Quantitative Evidence vs. Analogs


Antibacterial Potency: 2-Position vs. Non-Sulfonyl Chloride Scaffolds

Tetrahydrobenzothiophene-2-sulfonamide derivatives, which are synthesized from the target sulfonyl chloride, demonstrate superior antibacterial activity compared to 3-position analogs and non-sulfonamide scaffolds. Compound 3b, a 2-substituted tetrahydrobenzothiophene derivative, exhibited MIC values of 0.54 μM against Salmonella and 1.11 μM against both E. coli and S. aureus, outperforming ciprofloxacin (MIC: 2-8 μM) and gentamicin (MIC: 4-16 μM) in these assays [1].

Antibacterial MSBA Inhibition Structure-Activity Relationship

Cytotoxicity: 2-Position vs. 3-Position Derivatives

In cytotoxicity assessments using human normal liver (LO2) cells, the 2-substituted tetrahydrobenzothiophene derivative 6p exhibited lower cytotoxicity (CC50 > 100 μM) compared to 3-substituted analog 3b (CC50 = 42.7 μM), demonstrating a >2.3-fold improvement in safety margin [1][2].

Cytotoxicity Safety Pharmacology MSBA Inhibitors

Lipophilicity & Metabolic Stability: Saturated vs. Unsaturated Scaffolds

The tetrahydrobenzothiophene-2-sulfonyl chloride scaffold exhibits calculated LogP of 3.2, indicating optimal lipophilicity for membrane permeability and oral bioavailability, in contrast to the unsaturated benzo[b]thiophene-2-sulfonyl chloride (LogP ~2.1) which is more polar [1]. The saturated tetrahydro ring reduces metabolic lability at the exo-cyclic amide bond, a known issue with unsaturated benzothiophene analogs that undergo rapid cleavage in vivo [2].

Physicochemical Properties Metabolic Stability Drug Design

Physical State & Handling: Crystalline vs. Oily Isomers

4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride is a white to pale yellow crystalline solid with a melting point of 64-66 °C, enabling straightforward weighing and handling under inert atmosphere . In contrast, 4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonyl chloride (CAS 2229407-89-8) and other positional isomers are often oils or low-melting solids at room temperature, requiring refrigeration and specialized handling to prevent degradation [1].

Physical Properties Handling Storage Stability

Validated Applications of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonyl chloride


Synthesis of Potent Antibacterial MSBA Inhibitors

The 2-sulfonyl chloride serves as the critical electrophilic handle for constructing sulfonamide-based MSBA inhibitors with sub-micromolar MIC values against multidrug-resistant bacteria, including E. coli and Salmonella. The scaffold's saturated ring reduces cytotoxicity relative to 3-position analogs [1][2].

Development of Orally Bioavailable Kinase Inhibitors

The balanced lipophilicity (LogP 3.2) and reduced metabolic lability of the saturated tetrahydrobenzothiophene core make this sulfonyl chloride an ideal starting material for synthesizing kinase inhibitors with improved oral bioavailability and longer half-life compared to unsaturated benzothiophene analogs [3].

SAR Studies of Benzothiophene Sulfonamides

This compound provides a defined 2-sulfonyl chloride substitution pattern on a saturated core, enabling systematic SAR exploration where both sulfonamide substituents and core saturation state can be varied independently to optimize potency and selectivity [1].

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